molecular formula C₅H₁₆Cl₂N₄S B1142622 1,3-Bis(2-aminoethyl)thiourea dihydrochloride CAS No. 1639405-29-0

1,3-Bis(2-aminoethyl)thiourea dihydrochloride

Cat. No.: B1142622
CAS No.: 1639405-29-0
M. Wt: 235.18
InChI Key:
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Description

1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a thiourea derivative with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes two aminoethyl groups attached to a thiourea backbone, and it is typically found in its dihydrochloride salt form. The molecular formula of this compound is C5H16Cl2N4S, and it has a molecular weight of 235.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride typically involves the reaction of thiourea with ethylenediamine. The process can be summarized as follows:

    Reaction of Thiourea with Ethylenediamine: Thiourea is reacted with ethylenediamine in the presence of hydrochloric acid to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.

    Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and minimize production costs. The purification steps are also scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-aminoethyl)thiourea dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: It can be reduced to form thiols or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other common oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution Reactions: Various alkylating agents, acylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(2-aminoethyl)thiourea dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiourea backbone allows it to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The aminoethyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a similar thiourea backbone but without the aminoethyl groups.

    1,1’-Ethane-1,2-diylbis(3-phenylthiourea): A bisthiourea derivative with phenyl groups instead of aminoethyl groups.

    1,1’-Propane-1,3-diylbis(3-phenylthiourea): Another bisthiourea derivative with a propane backbone and phenyl groups.

Uniqueness

1,3-Bis(2-aminoethyl)thiourea dihydrochloride is unique due to its specific structure, which includes two aminoethyl groups attached to the thiourea backbone. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,3-bis(2-aminoethyl)thiourea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTUAZYWJDSJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)NCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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